

Physicochemical Properties of 4-[(2-phenylbenzoyl)amino]benzoic acid: A Technical Guide

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Compound of Interest

Compound Name: 4-[(2-phenylbenzoyl)amino]benzoic Acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **4-[(2-phenylbenzoyl)amino]benzoic acid**. Due to the limited availability of direct experimental data for this specific compound, this guide presents computed properties from a closely related analogue, 4-({2-[(2-phenoxyacetyl)amino]benzoyl}amino)benzoic acid, sourced from the PubChem database. This information is supplemented with detailed, standard experimental protocols for the determination of key physicochemical parameters, offering a robust framework for laboratory investigation.

Core Physicochemical Properties

The following table summarizes the computed physicochemical properties for the analogous compound, 4-({2-[(2-phenoxyacetyl)amino]benzoyl}amino)benzoic acid (PubChem CID: 1260589). These values provide valuable estimates for understanding the behavior of **4-[(2-phenylbenzoyl)amino]benzoic acid** in various experimental and biological systems.

Property	Value	Reference
Molecular Weight	390.4 g/mol	Computed by PubChem 2.2
XLogP3-AA	3.7	Computed by XLogP3 3.0
Hydrogen Bond Donor Count	3	Computed by Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count	5	Computed by Cactvs 3.4.8.18
Rotatable Bond Count	7	Computed by Cactvs 3.4.8.18
Exact Mass	390.12157168 Da	Computed by PubChem 2.2
Monoisotopic Mass	390.12157168 Da	Computed by PubChem 2.2
Topological Polar Surface Area	105 Å ²	Computed by Cactvs 3.4.8.18
Heavy Atom Count	29	Computed by Cactvs 3.4.8.18

Experimental Protocols

The following sections detail standard laboratory procedures for the experimental determination of crucial physicochemical properties.

Melting Point Determination (Capillary Method)

The melting point of a solid is a key indicator of its purity.[\[1\]](#)

Apparatus:

- Melting point apparatus (e.g., Mel-Temp)
- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula

Procedure:

- **Sample Preparation:** A small amount of the dry, crystalline sample is finely ground using a mortar and pestle.
- **Capillary Tube Loading:** The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and gently tapped to pack the sample into the sealed end. The sample height should be approximately 2-3 mm.
- **Measurement:** The loaded capillary tube is placed into the heating block of the melting point apparatus.
- **Heating:** The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.
- **Observation:** The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has melted is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-2°C).

Solubility Determination (Equilibrium Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound in a specific solvent.

Apparatus:

- Glass vials with screw caps
- Orbital shaker or rotator with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 µm PTFE)
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer

Procedure:

- **Preparation:** An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer at a specific pH) in a glass vial.
- **Equilibration:** The vials are sealed and placed on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). The mixture is agitated for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, the suspension is allowed to settle. A sample of the supernatant is carefully withdrawn and filtered through a syringe filter to remove any undissolved solid. Alternatively, the sample can be centrifuged, and the supernatant collected.
- **Quantification:** The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
- **Calculation:** The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a compound.^{[2][3]}

Apparatus:

- pH meter with a calibrated electrode
- Burette
- Stirring plate and stir bar
- Beaker
- Standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH)

Procedure:

- **Sample Preparation:** A known amount of the compound is dissolved in a suitable solvent (often a co-solvent system like water-methanol for poorly soluble compounds).
- **Titration Setup:** The solution is placed in a beaker with a stir bar, and the calibrated pH electrode is immersed in the solution.
- **Titration:** The solution is titrated with a standardized acid or base, added in small, precise increments from the burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which half of the compound is in its ionized form.

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is the gold standard for its determination.^{[4][5]}

Apparatus:

- Separatory funnel or glass vials
- Orbital shaker or rotator
- Centrifuge (optional)
- UV-Vis spectrophotometer or HPLC
- n-Octanol and water (mutually saturated)

Procedure:

- **Solvent Preparation:** n-Octanol and water are mixed and shaken vigorously, then allowed to separate to create mutually saturated phases.
- **Partitioning:** A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the

other phase in a separatory funnel or vial.

- **Equilibration:** The mixture is agitated for a sufficient time to allow for the partitioning of the compound between the two phases to reach equilibrium.
- **Phase Separation:** The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to aid in the separation.
- **Quantification:** The concentration of the compound in each phase is determined using a suitable analytical technique like UV-Vis spectroscopy or HPLC.
- **Calculation:** The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Synthesis Workflow

The synthesis of **4-[(2-phenylbenzoyl)amino]benzoic acid** typically involves an amide coupling reaction between 2-phenylbenzoic acid and 4-aminobenzoic acid. This can be achieved through various coupling reagents that activate the carboxylic acid. The following diagram illustrates a general workflow for this synthesis.



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Caption: General experimental workflow for the synthesis of **4-[(2-phenylbenzoyl)amino]benzoic acid**.

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